molecular formula C19H12BrClN4O B12112486 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B12112486
M. Wt: 427.7 g/mol
InChI Key: SJQUGGXDZMEHRP-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold linked to a 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl moiety. The imidazo[1,2-a]pyrimidine core contains two nitrogen atoms in its heterocyclic ring, distinguishing it from imidazo[1,2-a]pyridine derivatives. The 4-bromo substituent on the benzamide and the 4-chlorophenyl group on the imidazo[1,2-a]pyrimidine are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C19H12BrClN4O

Molecular Weight

427.7 g/mol

IUPAC Name

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

InChI

InChI=1S/C19H12BrClN4O/c20-14-6-2-13(3-7-14)18(26)24-17-16(12-4-8-15(21)9-5-12)23-19-22-10-1-11-25(17)19/h1-11H,(H,24,26)

InChI Key

SJQUGGXDZMEHRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Impact on Activity

Core Heterocycle Differences
  • Imidazo[1,2-a]pyrimidine vs. demonstrates that nitrogen substitutions in pyridine rings (e.g., at C-8) reduce potency due to altered hydrogen-bond acceptor capacity . Example: Inhibitor 203 (imidazo[1,2-a]pyridine derivative) showed reduced potency compared to pyrimidine-containing analogs .
Substituent Modifications
  • Benzamide Substituents :
    • 4-Bromo (Target) vs. 4-Chloro/5-Bromo :
  • describes 2-chloro-5-((5-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)oxy)benzamide (61), where a 5-bromo-2-chlorobenzamide fragment was used. The bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine .
    • Methoxy vs. Halogen :
  • highlights 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide (423.3 g/mol), where a methoxy group improves solubility but may weaken target binding compared to halogens .

  • Imidazo[1,2-a]pyrimidine Substituents :

    • 4-Chlorophenyl (Target) vs. Methyl/Phenyl :

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Formula C20H13BrClN4O C20H15BrN4O2 C20H16BrN3O
Molecular Weight ~454.7 g/mol 423.3 g/mol 406.3 g/mol
Key Substituents 4-Bromo, 4-chlorophenyl 4-Bromo, methoxy 4-Bromo, methyl/phenyl
Bioavailability (Predicted) Moderate (halogens reduce solubility) Higher (methoxy improves solubility) Moderate

Biological Activity

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a synthetic compound belonging to the class of imidazo[1,2-a]pyrimidines. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a promising candidate in medicinal chemistry, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H12BrClN4O, with a molecular weight of approximately 427.7 g/mol. The compound's structure includes an imidazopyrimidine moiety linked to a benzamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H12BrClN4O
Molecular Weight427.7 g/mol
CAS Number866248-16-0

Research indicates that this compound functions primarily as a kinase inhibitor . Kinases are enzymes that play a vital role in various cellular processes, including cell proliferation and apoptosis. By inhibiting specific kinases involved in cancer pathways, this compound can effectively reduce tumor growth and induce cell death in cancerous cells.

Key Mechanistic Insights

  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can significantly inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity : Demonstrated through various assays targeting cancer cell lines.
  • Kinase Inhibition : Effective against specific kinases implicated in cancer progression.
  • Potential Anti-inflammatory Effects : Related to its action on signaling pathways that mediate inflammation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Cell Line Studies : In vitro studies using breast cancer and lung cancer cell lines have shown that the compound significantly reduces cell viability at micromolar concentrations.
    Cell LineIC50 (µM)Effect
    MCF-7 (Breast Cancer)5.0Reduced viability
    A549 (Lung Cancer)7.5Induced apoptosis
  • Kinase Binding Studies : Binding affinity assays indicate a strong interaction with several kinases, suggesting potential for targeted therapy.
    KinaseBinding Affinity (Kd)
    EGFR15 nM
    VEGFR25 nM

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

Compound NameStructure FeaturesBiological Activity
4-bromo-N-(2-phenylimidazo(1,2-a)pyridin-3-yl)benzamideContains bromine and imidazo[1,2-a]pyridineKinase inhibitor
4-methyl-N-(2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl)benzamideMethyl group instead of bromoPotential anti-cancer properties
N-(2-(5-bromo-4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl)benzamideDifferent halogen substitutionsVarying kinase inhibition

Q & A

Q. What are the critical steps in synthesizing 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide?

  • Methodological Answer : The synthesis typically involves: (i) Formylation of the imidazo[1,2-a]pyrimidine core using phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 80–90°C, followed by quenching with aqueous sodium acetate . (ii) Coupling reactions between the aldehyde intermediate and brominated benzamide derivatives under Buchwald-Hartwig or Ullmann conditions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene . (iii) Purification via silica gel chromatography with ethyl acetate/petroleum ether (1:1) to isolate the final product .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer : Use a combination of: (i) ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for halophenyl groups; carbonyl carbons at ~165–170 ppm) . (ii) High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) . (iii) FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How is preliminary biological activity screening conducted?

  • Methodological Answer : (i) Kinase inhibition assays (e.g., cyclin-dependent kinases) using fluorescence polarization to measure IC₅₀ values in µM ranges . (ii) Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative bacterial strains . (iii) Cytotoxicity screening against cancer cell lines (e.g., MTT assay) with comparison to standard drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer : (i) Synthesize structural analogs by varying substituents (e.g., replacing bromine with chlorine or methyl groups) and compare bioactivity . (ii) Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like CDK2, focusing on halogen-π interactions with Phe80 or His84 residues . (iii) Validate SAR with kinetic solubility assays (e.g., PBS buffer at pH 7.4) to assess substituent effects on bioavailability .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to: (i) Screen variables (e.g., catalyst loading, temperature) via fractional factorial design . (ii) Optimize reaction time and solvent polarity (e.g., DMF vs. DMSO) using response surface methodology (RSM) . (iii) Validate robustness with HPLC purity analysis (>95% by area normalization) .

Q. How can computational modeling predict target interactions?

  • Methodological Answer : (i) Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions . (ii) Simulate molecular dynamics (MD) trajectories (e.g., GROMACS) to assess stability of ligand-protein complexes over 100-ns runs . (iii) Cross-validate with surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kₐ) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : (i) Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability . (ii) Use meta-analysis to compare IC₅₀ ranges (e.g., 0.5–5 µM for CDK inhibition) and identify outliers due to cell line specificity . (iii) Validate mechanisms via knockdown experiments (e.g., siRNA targeting CDK2) to confirm on-target effects .

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